N-(4-ethoxyphenyl)quinolin-2-amine
Description
N-(4-ethoxyphenyl)quinolin-2-amine is a compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure that consists of a benzene ring fused to a pyridine ring. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their diverse biological activities.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)quinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-2-20-15-10-8-14(9-11-15)18-17-12-7-13-5-3-4-6-16(13)19-17/h3-12H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLJQWHYGDYUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)quinolin-2-amine typically involves the reaction of 4-ethoxyaniline with 2-chloroquinoline under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the amine group of 4-ethoxyaniline attacks the chloro group of 2-chloroquinoline, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are commonly employed. Additionally, green chemistry approaches, including the use of environmentally benign solvents and reagents, are increasingly being adopted to minimize the environmental impact of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to introduce various substituents.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
Chemical Structure:
N-(4-ethoxyphenyl)quinolin-2-amine features a quinoline ring connected to a 4-ethoxyphenyl group. Its molecular formula is , with a molecular weight of approximately 256.31 g/mol.
Molecular Formula:
Molecular Weight:
Medicinal Chemistry
This compound has shown promise in several therapeutic areas:
-
Anticancer Activity:
- The compound has been investigated for its ability to inhibit cancer cell proliferation. It interacts with key signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cancer cell survival. In vitro studies have demonstrated its efficacy against various cancer cell lines, including HeLa and PC3 cells.
Cell Line IC50 Value (µM) Mechanism of Action HeLa Not specified PI3K/AKT/mTOR inhibition PC3 Not specified Apoptosis induction -
Antimicrobial Properties:
- The compound exhibits significant antimicrobial activity against various pathogens, including Plasmodium falciparum, the malaria-causing parasite. Its mechanism involves disrupting the metabolic processes of the pathogens.
This compound's biological activities extend beyond anticancer and antimicrobial effects:
- Antimalarial Research:
- Studies have highlighted its potential as a lead compound for developing new antimalarial drugs due to its activity against Plasmodium species.
- Enzymatic Inhibition:
- The compound may inhibit critical enzymes necessary for pathogen survival, contributing to its antimicrobial effects.
Table 2: Summary of Biological Activities
| Activity Type | Target Pathogen/Cell Type | IC50 Values (µM) |
|---|---|---|
| Antimicrobial | Plasmodium falciparum | Not specified |
| Anticancer | HeLa cells | Not specified |
| PC3 cells | Not specified |
Industrial Applications
Beyond medicinal uses, this compound has potential applications in various industries:
- Dye and Pigment Production:
- The compound can be utilized in synthesizing dyes due to its structural properties that allow for color stability and vibrancy.
Case Studies and Research Findings
Recent studies have provided insights into the practical applications of this compound:
-
Anticancer Studies:
- A study demonstrated that the compound induced apoptosis in cancer cell lines through the inhibition of the PI3K/AKT/mTOR pathway, suggesting its potential as a therapeutic agent in cancer treatment.
-
Antimalarial Efficacy:
- Research showed that this compound exhibited promising results against Plasmodium falciparum, indicating its potential role in developing new antimalarial therapies.
-
Antimicrobial Effectiveness:
- The compound's effectiveness against antibiotic-resistant bacterial strains highlights its importance in addressing public health challenges related to antibiotic resistance.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Table 3: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-fluorophenyl)quinolin-2-amine | Fluorine substitution on phenyl ring | Enhanced electronic properties |
| N-(3-methoxyphenyl)quinolin-2-amine | Methoxy group at position 3 | Potentially different biological activity |
| 4-Aminoquinoline | Amino group at position 4 | Lacks ethoxy substitution |
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. Molecular docking studies have shown that quinoline derivatives can bind to proteins such as PI3K/AKT/mTOR, which are crucial for cancer cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(quinolin-5-yl)quinolin-4-amine
- 4-aminoquinoline derivatives
- 2-styryl-4-aminoquinoline
Uniqueness
N-(4-ethoxyphenyl)quinolin-2-amine is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to other quinoline derivatives.
Q & A
Q. Basic Biological Screening
- In vitro assays : Use cancer cell lines (e.g., MiaPaCa-2, Panc-1) to measure IC values via MTT assays. Include controls like staurosporine for apoptosis induction .
- Enzyme inhibition : Screen against kinases (e.g., FAK, VEGFR3) using fluorescence polarization assays. Optimize substrate concentrations (e.g., ATP at ) to minimize false positives .
- Mechanistic studies : Western blotting for caspase-3/PARP cleavage confirms apoptotic pathways .
How can structural modifications enhance the compound’s bioactivity?
Q. Advanced Structure-Activity Relationship (SAR)
- Substituent effects : Introducing electron-withdrawing groups (e.g., -F, -Cl) at the quinoline 6-position increases kinase inhibition (e.g., IC <1 μM for FAK) .
- Solubility optimization : Replace the ethoxy group with methoxyethyl to improve bioavailability (logP reduction from 3.2 to 2.5) .
- Thioether linkage : Incorporating -S- groups (e.g., in thiazole analogs) enhances binding to hydrophobic enzyme pockets . Validate via molecular docking (AutoDock Vina) and MD simulations .
How should researchers address discrepancies in biological assay results across studies?
Q. Advanced Data Contradiction Analysis
- Dose-response validation : Replicate assays using standardized protocols (e.g., CLSI guidelines) to rule out batch variability.
- Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to confirm specificity.
- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation, which may explain potency loss in vivo .
What crystallographic techniques are critical for confirming the compound’s 3D structure?
Q. Advanced Crystallography
- Data collection : Use a Bruker APEX-II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with ω-scans. Apply SADABS for absorption correction .
- Refinement : In SHELXL, refine anisotropic displacement parameters for non-H atoms. For H atoms, apply riding models (C–H = 0.95 Å, = 1.2) .
- Validation : Check R-factors ( <5%), residual electron density (<0.5 eÅ), and PLATON alerts .
How can computational methods complement experimental studies of this compound?
Q. Advanced Modeling
- Docking studies : Use Schrödinger Suite to predict binding modes to FAK (PDB: 2JKK). Prioritize poses with hydrogen bonds to hinge regions (e.g., Glu430, Asp484) .
- ADMET prediction : SwissADME calculates bioavailability scores (e.g., TPSA <90 Å for blood-brain barrier penetration) .
- QSAR modeling : Generate 2D descriptors (e.g., logP, molar refractivity) to correlate substituents with IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
